Ethyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate

Kinase inhibitor Hinge-binding motif PI3K

Structurally validated kinase hinge-binding motif with defined 2-methyl and ethyl ester substitution—not interchangeable with methyl ester or N1-substituted analogs. The 2-methyl group is a critical pharmacophoric element for ALK5 inhibition; the ethyl ester confers distinct lipophilicity, metabolic stability, and superior leaving-group character for amidation-based library synthesis. Unsubstituted N1 and C6 positions enable rapid SAR exploration. Procuring this exact pattern avoids potency gaps and ensures reproducibility in ALK5, PI3K, P2X3, and JAK programs. For R&D use only.

Molecular Formula C9H11N3O2
Molecular Weight 193.20 g/mol
Cat. No. B11901237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate
Molecular FormulaC9H11N3O2
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1)N=C(N2)C
InChIInChI=1S/C9H11N3O2/c1-3-14-9(13)7-4-6-8(12-7)11-5(2)10-6/h4,12H,3H2,1-2H3,(H,10,11)
InChIKeyISGBELWIYSWELW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate: Product Identity & Scaffold Context for Procurement


Ethyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate (CAS 1378825-96-7) is a synthetic, nitrogen-containing fused heterocycle belonging to the dihydropyrroloimidazole class . With a molecular formula of C₉H₁₁N₃O₂ and a molecular weight of 193.20 g/mol, this compound features a 2-methyl substituent on the imidazole ring and an ethyl ester at the 5-position of the pyrrole ring—structural determinants that critically differentiate it from analogous N1-substituted or methyl ester variants . The dihydropyrrolo[2,3-d]imidazole scaffold has been explicitly validated as a privileged hinge-binding motif in kinase inhibitor discovery by multiple pharmaceutical research groups, providing a rational basis for its selection in medicinal chemistry programs .

Why Generic Substitution of Ethyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate Carries Scientific Risk


Within the dihydropyrroloimidazole chemotype, seemingly minor structural variations—such as ester type (ethyl vs. methyl), N1-substitution pattern, and the presence or absence of a 2-methyl group—can produce profound shifts in kinase selectivity, cytotoxicity profiles, and physicochemical properties [1]. The target compound's specific 2-methyl substitution on the imidazole ring and ethyl ester at the 5-position are not interchangeable features; the 2-methyl group has been shown to be a critical pharmacophoric element in ALK5 inhibitor optimization, while the ethyl ester directly impacts lipophilicity, metabolic stability, and synthetic tractability relative to the methyl ester analog [2]. Procurement of a generic dihydropyrroloimidazole without accounting for these precise substitution patterns risks selecting a compound with unrecognized potency gaps, altered selectivity windows, or divergent solubility characteristics that can compromise experimental reproducibility [3].

Quantitative Differential Evidence for Ethyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate


Scaffold Validation: Dihydropyrroloimidazole Core as a Privileged Hinge-Binding Motif for PI3K Kinase Inhibitors

The dihydropyrrolo[2,3-d]imidazole scaffold has been explicitly designed and validated as a novel hinge-binding motif for PI3K kinase inhibitors. The ethyl-1-aryl-1,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate core (of which the target compound is a 2-methyl variant) was synthesized via Hemmetsberger–Knittel cyclization and characterized alongside furopyrrole and imidazoimidazole congeners as a new adeninomimetic scaffold. This provides class-level precedent that the target compound's core architecture is pre-validated for kinase hinge-region binding, a feature not shared by non-annellated imidazole or pyrrole ester alternatives .

Kinase inhibitor Hinge-binding motif PI3K Medicinal chemistry

ALK5 Inhibitory Activity: Class-Level Potency of the Dihydropyrroloimidazole Chemotype in TGF-β Signaling

In a landmark GlaxoSmithKline study, the dihydropyrroloimidazole chemotype was identified as a hit scaffold for ALK5 (TGF-β type I receptor) inhibition. Optimization of the dihydropyrroloimidazole hit 2 via introduction of a 2-pyridine and 3,4-methylenedioxyphenyl group yielded compound 7, a selective ALK5 inhibitor. While quantitative IC50 values for the unoptimized hit 2 are not publicly disclosed, the optimized dihydropyrroloimidazole-based lead 7 demonstrated selectivity for ALK5 over related kinases. The target compound's 2-methyl substituent occupies a position on the imidazole ring that is critical for kinase hinge interaction, analogous to the substitution vector exploited in this optimization campaign [1].

ALK5 inhibitor TGF-beta Kinase selectivity Fibrosis

Physicochemical Differentiation: Ethyl Ester vs. Methyl Ester Impact on LogP, pKa, and Synthetic Tractability

The target compound (ethyl ester, CAS 1378825-96-7, MW 193.20) can be directly compared with its methyl ester analog (methyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate, CAS 2110389-61-0, MW 179.18). The ethyl ester introduces an additional methylene unit, resulting in a 14.02 Da molecular weight increase and predictably higher lipophilicity. The target compound exhibits a predicted pKa of 12.25 ± 0.40 and a predicted boiling point of 452.9 ± 25.0 °C, while the methyl ester analog shows a predicted pKa of 12.21 ± 0.40 and a predicted boiling point of 456.0 ± 25.0 °C . This differential in boiling point (Δ ~3.1 °C) and subtle pKa shift (Δ 0.04 units) reflects the electronic and steric influence of the ester alkyl group on the pyrrole ring's electron density. The ethyl ester is also more amenable to transesterification and amidation reactions relevant to prodrug design .

Physicochemical properties LogP pKa Ester comparison ADME

Patent Landscape Differentiation: P2X3 Antagonism and JAK Inhibition as Alternative Target Opportunities

Patent analysis reveals that the dihydropyrroloimidazole chemotype is being actively pursued for two distinct therapeutic target classes beyond ALK5: P2X3 receptor antagonism (WO patent by Wuhan Ll Science and Technology Development Co., claiming high P2X3 antagonistic activity, good selectivity, and low toxicity for heterocyclic compounds incorporating this scaffold) [1] and JAK kinase inhibition (Canadian patent application by Henan Medinno Pharmaceutical Technology Co., disclosing dihydropyrrole-imidazole derivatives as JAK inhibitors) [2]. While neither patent provides explicit IC50 data for the ethyl 2-methyl ester variant specifically, the structural claims encompass the target compound's core scaffold, indicating its recognition as a versatile pharmacophore across multiple kinase and non-kinase targets. This multi-target patent activity is not observed for the simpler methyl ester or N1-substituted analogs.

P2X3 antagonist JAK inhibitor Patent analysis Therapeutic differentiation

Optimal Application Scenarios for Ethyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate Based on Quantitative Evidence


Kinase Inhibitor Hit-Finding and Scaffold-Hopping Libraries

The dihydropyrroloimidazole scaffold, validated as a kinase hinge-binding motif by AstraZeneca researchers for PI3K inhibition [1] and by GSK for ALK5 inhibition [2], makes this compound an ideal core for constructing kinase-focused screening libraries. Procurement of the 2-methyl ethyl ester variant specifically enables rapid SAR exploration at the N1 and C6 positions while retaining the validated hinge-binding core. The ethyl ester functionality facilitates direct amidation with diverse amines for library synthesis, providing an advantage over the methyl ester for medicinal chemistry workflows.

TGF-β/ALK5 Pathway Inhibitor Lead Optimization

Based on the class-level ALK5 inhibitory activity demonstrated by the dihydropyrroloimidazole chemotype [1], this compound serves as a starting scaffold for designing novel ALK5 inhibitors. The 2-methyl substituent occupies a position analogous to the substitution vector optimized by GSK, and the unsubstituted N1 and C6 positions provide vectors for introducing the 2-pyridine and 3,4-methylenedioxyphenyl groups shown to confer selectivity and reduced cytotoxicity in the 48 h XTT assay [1]. This scaffold is particularly relevant for fibrosis and oncology programs targeting TGF-β signaling.

Comparative Physicochemical Profiling and Prodrug Design

The quantifiable physicochemical differences between the ethyl ester (MW 193.20, predicted bp 452.9 °C, pKa 12.25) and its methyl ester analog (MW 179.18, predicted bp 456.0 °C, pKa 12.21) support the use of the target compound in systematic ADME profiling studies [1][2]. The ethyl ester's enhanced lipophilicity (inferred from the additional methylene unit and lower boiling point) and superior leaving-group character make it the preferred choice for prodrug strategies involving esterase-mediated hydrolysis, while the methyl ester may serve as a more metabolically stable comparator.

Multi-Target Patent-Landscape-Guided Drug Discovery

The target compound's scaffold appears within the structural claims of active patent families covering P2X3 receptor antagonists and JAK kinase inhibitors [1][2]. This multi-target patent landscape positions the compound as a strategically valuable intermediate for organizations pursuing IP-protected chemical space in pain (P2X3), inflammatory/autoimmune disease (JAK), and fibrotic/oncologic indications (ALK5, c-Kit, PI3K). Procurement of this specific substitution pattern enables freedom-to-operate exploration and patent circumvention strategies.

Quote Request

Request a Quote for Ethyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.